molecular formula C23H20N2O5 B12460247 4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate

4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate

Katalognummer: B12460247
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: APGSSZCGPJKIEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound with the molecular formula C17H16N2O6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate typically involves the reaction of 4-nitrobenzyl bromide with phenylalanine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various benzyl-substituted compounds.

Wissenschaftliche Forschungsanwendungen

4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H20N2O5

Molekulargewicht

404.4 g/mol

IUPAC-Name

(4-nitrophenyl)methyl 2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C23H20N2O5/c26-22(19-9-5-2-6-10-19)24-21(15-17-7-3-1-4-8-17)23(27)30-16-18-11-13-20(14-12-18)25(28)29/h1-14,21H,15-16H2,(H,24,26)

InChI-Schlüssel

APGSSZCGPJKIEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.